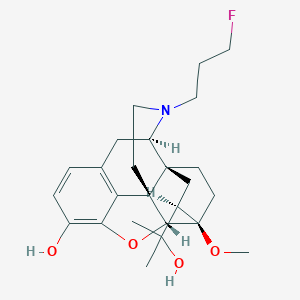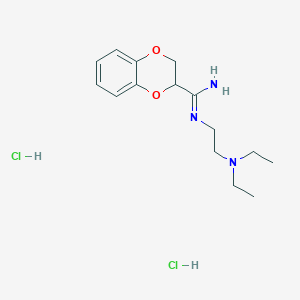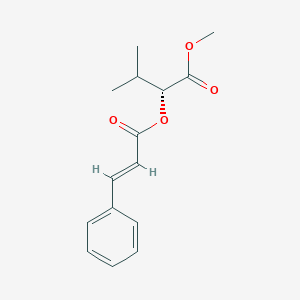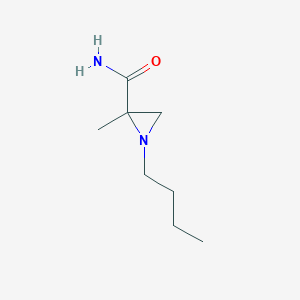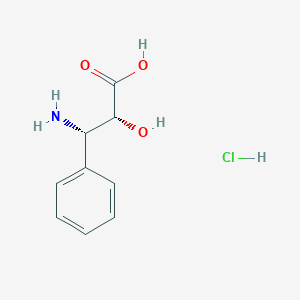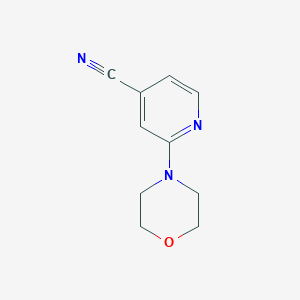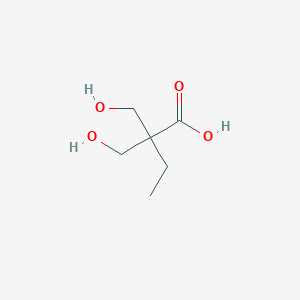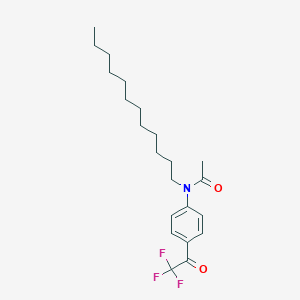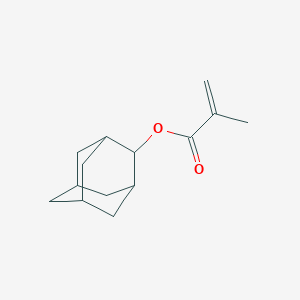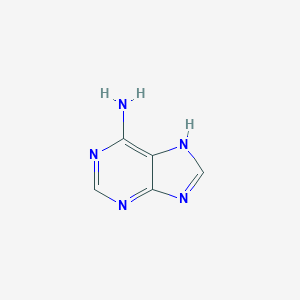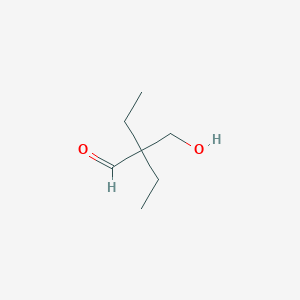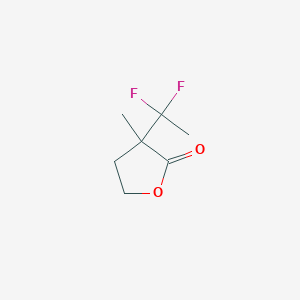
3-(1,1-Difluoroethyl)-3-methyloxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1-Difluoroethyl)-3-methyloxolan-2-one, also known as 'Difluoroacetyl methyl carbonate' (DFAMC), is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the synthesis of various organic compounds.
作用机制
The difluoroacetyl group in DFAMC can react with various nucleophiles such as alcohols, amines, and thiols to form difluoroacetylated products. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the difluoroacetylated product. The reaction is catalyzed by a base such as triethylamine, which helps in the formation of the tetrahedral intermediate.
生化和生理效应
There is limited information available on the biochemical and physiological effects of DFAMC. However, it has been reported that difluoroacetylated products obtained from DFAMC can exhibit potent biological activity. For example, difluoroacetylated amino acids have been shown to exhibit antitumor activity.
实验室实验的优点和局限性
DFAMC has several advantages as a reagent in organic synthesis. It is relatively easy to synthesize and handle, and it can be used to introduce the difluoroacetyl group into various compounds. However, DFAMC has some limitations as well. It is a toxic and hazardous chemical, and proper precautions should be taken while handling it. Additionally, the reaction of DFAMC with nucleophiles can be slow and may require longer reaction times.
未来方向
DFAMC has potential applications in the synthesis of various organic compounds, and there are several future directions that can be explored to further enhance its utility. One possible direction is the development of more efficient and selective difluoroacetylation reactions using DFAMC. Another direction is the synthesis of difluoroacetylated products with specific biological activities, which can be used as potential drug candidates. Furthermore, the use of DFAMC in the synthesis of functional materials such as polymers and catalysts can also be explored.
合成方法
DFAMC can be synthesized by the reaction of difluoroacetic acid with dimethyl carbonate in the presence of a base such as triethylamine. The reaction proceeds at room temperature and yields DFAMC as a colorless liquid with a boiling point of 100-101°C.
科学研究应用
DFAMC has been widely used as a reagent in organic synthesis due to its ability to act as a difluoroacetylating agent. It can be used to introduce the difluoroacetyl group into various compounds, which can then be further modified to synthesize new organic molecules. DFAMC has been used in the synthesis of various natural products, pharmaceuticals, and functional materials.
属性
CAS 编号 |
131147-39-2 |
|---|---|
产品名称 |
3-(1,1-Difluoroethyl)-3-methyloxolan-2-one |
分子式 |
C7H10F2O2 |
分子量 |
164.15 g/mol |
IUPAC 名称 |
3-(1,1-difluoroethyl)-3-methyloxolan-2-one |
InChI |
InChI=1S/C7H10F2O2/c1-6(7(2,8)9)3-4-11-5(6)10/h3-4H2,1-2H3 |
InChI 键 |
SPLYYSRLBQTVET-UHFFFAOYSA-N |
SMILES |
CC1(CCOC1=O)C(C)(F)F |
规范 SMILES |
CC1(CCOC1=O)C(C)(F)F |
同义词 |
alpha-(1,1,-difluoroethyl)-alpha-methyl-gamma-butyrolactone alpha-DFGBL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



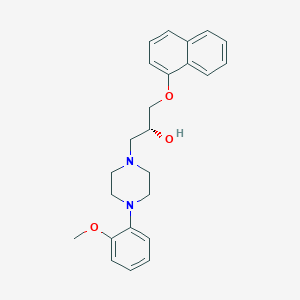
![10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B159898.png)
![1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B159899.png)
